molecular formula C12H20Cl3N3 B1402549 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride CAS No. 1361114-61-5

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride

Cat. No.: B1402549
CAS No.: 1361114-61-5
M. Wt: 312.7 g/mol
InChI Key: DOXODYRAAQXBFB-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by its unique structure, which includes a pyrazine ring substituted with a chloro group and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride typically involves the following steps:

    Formation of the pyrazine ring: This can be achieved through various cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the chloro group at the 2-position of the pyrazine ring.

    Attachment of the piperidine ring: This step involves the formation of a bond between the pyrazine ring and the piperidine ring, often through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield oxidized derivatives of the compound.

    Reduction: May yield reduced derivatives.

    Substitution: May yield various substituted pyrazine derivatives.

Scientific Research Applications

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride has a wide range of scientific research applications, including:

Chemistry

    Synthesis of novel compounds: Used as a building block for the synthesis of new chemical entities.

    Catalysis: Employed in catalytic reactions to facilitate various chemical transformations.

Biology

    Biological assays: Used in various biological assays to study its effects on different biological systems.

    Enzyme inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug development: Explored for its potential therapeutic effects in the treatment of various diseases.

    Pharmacological studies: Used in studies to understand its pharmacokinetics and pharmacodynamics.

Industry

    Material science: Utilized in the development of new materials with specific properties.

    Chemical manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interaction with specific receptors on cell surfaces.

    Enzyme inhibition: Inhibition of key enzymes involved in various biological processes.

    Signal transduction pathways: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-(1-methylpiperidin-2-yl)pyrazine dihydrochloride
  • 2-Chloro-6-(1-ethylpiperidin-2-yl)pyrazine dihydrochloride
  • 2-Chloro-6-(1-propylpiperidin-2-yl)pyrazine dihydrochloride

Uniqueness

2-Chloro-6-(1-isopropylpiperidin-2-yl)pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the isopropyl group on the piperidine ring. This structural feature may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-6-(1-propan-2-ylpiperidin-2-yl)pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3.2ClH/c1-9(2)16-6-4-3-5-11(16)10-7-14-8-12(13)15-10;;/h7-9,11H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXODYRAAQXBFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCCC1C2=CN=CC(=N2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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